molecular formula C15H10O2 B14165415 3-hydroxy-2-phenyl-1H-inden-1-one CAS No. 13031-53-3

3-hydroxy-2-phenyl-1H-inden-1-one

Cat. No.: B14165415
CAS No.: 13031-53-3
M. Wt: 222.24 g/mol
InChI Key: AAZXOZJBHDWFHY-UHFFFAOYSA-N
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Description

3-Hydroxy-2-phenyl-1H-inden-1-one is an organic compound with the molecular formula C15H10O2 It is a derivative of indanone, characterized by the presence of a hydroxyl group at the third position and a phenyl group at the second position of the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-phenyl-1H-inden-1-one typically involves the cyclization of 2-phenyl-1,3-diketones. One common method includes the use of alkyllithium reagents such as s-BuLi, n-BuLi, MeLi, or i-PrLi, which are added to the carbonyl group of 3-hydroxybenzo[e]isoindolinone . This is followed by lactam ring opening and intramolecular cyclization to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-phenyl-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) in acetic acid can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Formation of 3-oxo-2-phenyl-1H-inden-1-one.

    Reduction: Formation of 3-hydroxy-2-phenyl-1H-inden-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-phenyl-1H-inden-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Hydroxy-2,3-dihydro-1H-inden-1-one
  • 3-Anilino-2,3-dihydro-1H-inden-1-one
  • Benzo[e]isoindolinone derivatives

Comparison: 3-Hydroxy-2-phenyl-1H-inden-1-one is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-hydroxy-2-phenylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZXOZJBHDWFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300494
Record name 3-Hydroxy-2-phenyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13031-53-3
Record name 3-Hydroxy-2-phenyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13031-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2-phenyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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